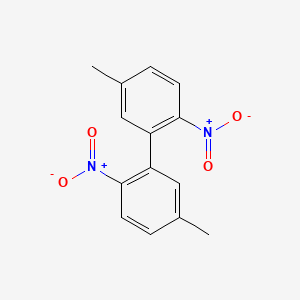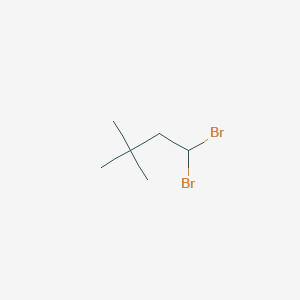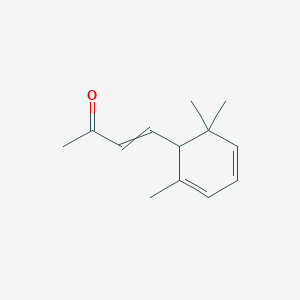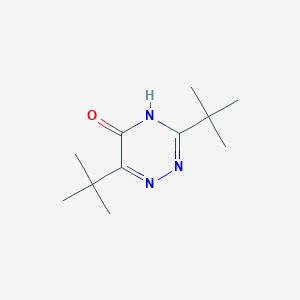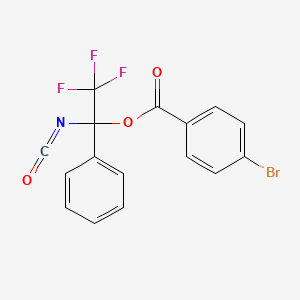
13,19,23-Trimethylheptatriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,19,23-Trimethylheptatriacontane is a branched hydrocarbon with the molecular formula C40H82. It is known for its role as a contact sex pheromone in the tsetse fly, Glossina morsitans morsitans . This compound is of significant interest in the field of chemical ecology due to its unique structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13,19,23-trimethylheptatriacontane involves multiple steps. One notable method includes the double alkylation of diethyl 3-oxoglutarate with 3-methyl-2-heptadecenyl methanesulfonate, which is derived from 1-hexadecene . This process involves a series of reactions including bromination, cyanation, hydrolysis, and hydrogenation .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 13,19,23-Trimethylheptatriacontane primarily undergoes reactions typical of hydrocarbons, such as oxidation and substitution .
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromic acid.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under UV light.
Major Products: The major products formed from these reactions include various oxidized derivatives and halogenated compounds .
Scientific Research Applications
13,19,23-Trimethylheptatriacontane has several applications in scientific research:
Chemical Ecology: It is used to study the behavior and control of tsetse flies, which are vectors of African trypanosomiases.
Pest Control: The compound’s role as a sex pheromone makes it a potential tool for controlling tsetse fly populations.
Synthetic Chemistry: It serves as a model compound for studying the synthesis and reactions of long-chain hydrocarbons.
Mechanism of Action
The mechanism by which 13,19,23-trimethylheptatriacontane exerts its effects involves its interaction with olfactory receptors in the tsetse fly. The compound acts as a contact sex pheromone, triggering mating behaviors in male flies upon detection . The molecular targets include specific olfactory receptor neurons that are sensitive to the compound’s unique structure .
Comparison with Similar Compounds
- 15,19,23-Trimethylheptatriacontane
- 17,21-Dimethylheptatriacontane
- 13,17,21-Trimethylheptatriacontane
Comparison: While these compounds share structural similarities, 13,19,23-trimethylheptatriacontane is unique in its specific methyl branching pattern, which contributes to its distinct biological activity as a sex pheromone .
Properties
CAS No. |
114749-95-0 |
|---|---|
Molecular Formula |
C40H82 |
Molecular Weight |
563.1 g/mol |
IUPAC Name |
13,19,23-trimethylheptatriacontane |
InChI |
InChI=1S/C40H82/c1-6-8-10-12-14-16-18-19-21-23-25-28-33-39(4)36-31-37-40(5)35-30-26-29-34-38(3)32-27-24-22-20-17-15-13-11-9-7-2/h38-40H,6-37H2,1-5H3 |
InChI Key |
ZISJMUBCUXQKTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)CCCC(C)CCCCCC(C)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B14299987.png)
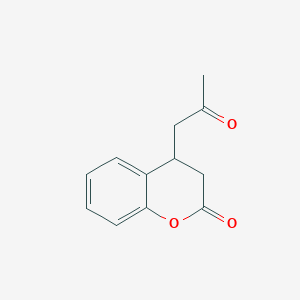
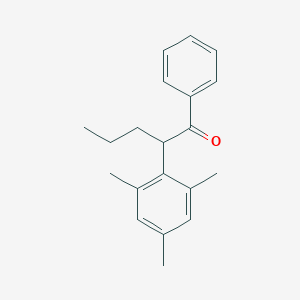


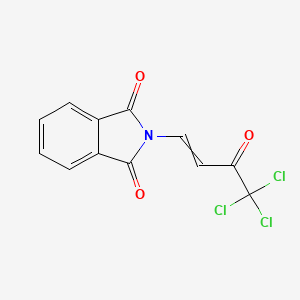
![4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol](/img/structure/B14300029.png)
![4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL](/img/structure/B14300032.png)
